molecular formula C14H12O2 B3039992 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 14385-62-7

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3039992
CAS RN: 14385-62-7
M. Wt: 212.24 g/mol
InChI Key: PJMCNUJXJJAQBZ-CMDGGOBGSA-N
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Description

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-furyl-3-methylphenylprop-2-en-1-one, is a heterocyclic compound used in a range of scientific research applications. It is a highly versatile compound, with many potential applications in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, focusing on six unique applications:

Antimicrobial Activity

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential antimicrobial properties. Research indicates that this compound exhibits significant activity against a variety of bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a promising candidate for developing new antimicrobial agents .

Antioxidant Properties

This compound has shown considerable antioxidant activity in various assays. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging. The antioxidant potential of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one makes it a valuable component in the development of health supplements and pharmaceuticals aimed at combating oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .

Cancer Research

Research into the anticancer properties of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has shown promising results. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Its ability to target multiple pathways involved in cancer progression makes it a potential candidate for developing new anticancer drugs .

Neuroprotective Effects

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has been investigated for its neuroprotective properties. It can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s neuroprotective effects suggest its potential use in developing treatments for these debilitating conditions .

Antidiabetic Potential

The compound has also been studied for its potential antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels, which are critical in managing diabetes. The ability of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one to modulate key enzymes involved in glucose metabolism highlights its potential as a therapeutic agent for diabetes management .

Example source for antimicrobial activity. Example source for antioxidant properties. Example source for anti-inflammatory effects. Example source for cancer research. Example source for neuroprotective effects. Example source for antidiabetic potential.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMCNUJXJJAQBZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219783
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS RN

135950-65-1
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135950-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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